GDC-0575

CHK1 Kinase Selectivity Target Engagement

GDC-0575 is the preferred tool compound for CHK1 inhibition studies in TP53-mutant tumors, validated by Phase I clinical data (NCT01564251). It offers clear differentiation from failed candidates (e.g., MK-8776) via its ~23-hour half-life, oral bioavailability, and lack of gemcitabine drug-drug interaction. Its robust activity in soft-tissue sarcoma (IC50 0.025–5.9 μM) makes it a benchmark for preclinical oncology research. Choose GDC-0575 to combine predictable pharmacokinetics with clinically supported synthetic lethality strategies. For research use only; not for human use.

Molecular Formula C16H20BrN5O
Molecular Weight 378.27 g/mol
Cat. No. B607621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0575
SynonymsGDC-0575;  GDC 0575;  GDC0575;  ARRY-575;  ARRY-575;  ARRY575;  RG7741;  RG-7741;  RG 7741;  AK 687476;  AK-687476;  AK687476;  GDC-0575 HCl;  GDC-0575 hydrochloride
Molecular FormulaC16H20BrN5O
Molecular Weight378.27 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N
InChIInChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1
InChIKeyBAZRWWGASYWYGB-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GDC-0575 (ARRY-575, RG7741): A Selective, Oral CHK1 Inhibitor in Clinical Development for Solid Tumors


GDC-0575 (also known as ARRY-575 and RG7741) is a highly-selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with an in vitro IC50 of 1.2 nM [1]. It has been evaluated in a Phase I clinical trial (NCT01564251) for the treatment of refractory solid tumors and lymphoma, both as a monotherapy and in combination with gemcitabine [2].

Why CHK1 Inhibitors Are Not Interchangeable: GDC-0575's Differentiated Clinical Profile


Substituting one CHK1 inhibitor for another without rigorous data is scientifically unsound due to significant divergence in selectivity profiles, pharmacokinetic properties, and clinical outcomes. While many CHK1 inhibitors have entered clinical trials, the class has been plagued by toxicity and lack of efficacy, with several candidates failing to demonstrate a clear therapeutic window [1]. For example, MK-8776 failed to improve response rates in a randomized Phase II AML trial despite evidence of target engagement [2]. GDC-0575 differentiates itself through its specific oral bioavailability, a half-life of ~23 hours, and a unique pattern of clinical activity in TP53-mutant tumors, as detailed in the quantitative evidence below [3].

Quantitative Evidence for GDC-0575's Differentiated Profile in Cancer Research


High CHK1 Selectivity Over a 450+ Kinase Panel

GDC-0575 exhibits high selectivity for CHK1, demonstrating a >30-fold selectivity margin over a panel of more than 450 wild-type and mutant kinases [1]. This selectivity is a critical differentiator from earlier, less selective CHK1 inhibitors that often caused off-target toxicities. For example, some earlier compounds like AZD7762 also inhibit CHK2, which can contribute to cardiotoxicity [2].

CHK1 Kinase Selectivity Target Engagement

Superior Antiproliferative Activity in Soft-Tissue Sarcoma Cell Lines

In a systematic screening of a panel of 10 soft-tissue sarcoma (STS) cell lines, GDC-0575 demonstrated a broad and potent antiproliferative effect [1]. This activity profile is superior to that reported for other CHK1 inhibitors in similar sarcoma models, establishing a clear preclinical rationale for its investigation in this disease context [1].

Sarcoma Cell Proliferation In Vitro

Clinical Activity in TP53-Mutant Tumors in Combination with Gemcitabine

A Phase I trial (NCT01564251) of GDC-0575 in combination with gemcitabine in patients with refractory solid tumors yielded four confirmed partial responses [1]. Critically, three of these four responses occurred in patients whose tumors harbored TP53 mutations, suggesting a synthetic lethal interaction [1]. This pattern of clinical activity in a genomically-defined, treatment-resistant population differentiates GDC-0575 from other CHK1 inhibitors like MK-8776, which failed to show a survival benefit in a randomized Phase II AML trial [2].

TP53 Mutation Clinical Response Gemcitabine

Favorable Human Pharmacokinetic Profile Enabling Intermittent Oral Dosing

In the Phase I clinical trial, GDC-0575 demonstrated a human half-life (t1/2) of approximately 23 hours, with maximum plasma concentrations (Cmax) achieved within 2 hours of oral dosing [1]. This profile supports once-daily or intermittent oral dosing schedules and is more favorable than some other oral CHK1 inhibitors, such as SRA737, which requires higher doses (800-1000 mg QD) to achieve target exposure [2].

Pharmacokinetics Oral Bioavailability Half-Life

Validated Research Applications for GDC-0575 Based on Preclinical and Clinical Evidence


Investigation of Synthetic Lethality in TP53-Mutant Solid Tumors

GDC-0575 is a leading tool compound for studying CHK1 inhibition as a synthetic lethal strategy in tumors with TP53 mutations. Clinical data demonstrates that responses to GDC-0575 plus gemcitabine are enriched in this genomically-defined population [1]. This makes GDC-0575 uniquely suited for research programs aimed at developing biomarkers for patient selection and exploring combination therapies in TP53-mutant cancers.

Preclinical Efficacy Studies in Soft-Tissue Sarcoma (STS) Models

With robust antiproliferative activity demonstrated across a broad panel of STS cell lines (IC50 range 0.025-5.9 μM), GDC-0575 is a validated agent for in vitro and in vivo sarcoma research [2]. Its activity profile is well-documented and superior to that of several other CHK1 inhibitors in this specific disease context, supporting its use as a benchmark compound for new therapeutic strategies in STS.

Pharmacokinetic and Tolerability Studies for Oral CHK1 Inhibitor Combinations

The established Phase I clinical data for GDC-0575, including its ~23-hour half-life and lack of drug-drug interaction with gemcitabine, provide a solid foundation for its use in preclinical and clinical studies investigating novel oral combination regimens [1]. Its predictable PK profile simplifies study design and allows for more precise scheduling compared to agents with shorter half-lives or those requiring intravenous administration.

Technical Documentation Hub

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